3-Hydroxy-4-iodobenzaldehyde (CAS 135242-71-6) is a highly versatile, tri-substituted aromatic building block defined by the presence of three orthogonally reactive functional groups: an electrophilic aldehyde, a nucleophilic and directing phenolic hydroxyl, and a highly reactive aryl iodide. In industrial and advanced synthetic workflows, this compound is prioritized over its lighter halogenated analogs due to the superior oxidative addition kinetics of the carbon-iodine bond in palladium-catalyzed cross-couplings, such as Suzuki, Sonogashira, and Heck reactions[1]. Furthermore, the precise ortho relationship between the hydroxyl group and the iodine atom makes it a required precursor for tandem cross-coupling and cycloisomerization sequences, enabling the rapid, step-economic construction of complex oxygen-containing heterocycles like benzofurans [2].
Attempting to substitute 3-hydroxy-4-iodobenzaldehyde with the unhalogenated precursor, 3-hydroxybenzaldehyde, and performing in-house iodination leads to severe process bottlenecks; direct iodination lacks regiocontrol, yielding complex mixtures of 4-iodo, 2-iodo, and diiodinated products that require costly and labor-intensive chromatographic separation [1]. Similarly, substituting with 3-hydroxy-4-bromobenzaldehyde drastically reduces the kinetics of mild palladium-catalyzed couplings, often necessitating elevated temperatures or stronger bases that can trigger unwanted side reactions at the sensitive aldehyde moiety [2]. Finally, utilizing 4-iodobenzaldehyde strips the molecule of the ortho-hydroxyl group, entirely eliminating the capacity for tandem cycloisomerization reactions and preventing the direct synthesis of benzofuran derivatives [3].
Direct in-house iodination of 3-hydroxybenzaldehyde is historically plagued by poor regioselectivity, yielding a problematic mixture of 3-hydroxy-4-iodobenzaldehyde, 5-hydroxy-2-iodobenzaldehyde, and diiodinated byproducts [1]. Procuring pure 3-hydroxy-4-iodobenzaldehyde bypasses this synthetic bottleneck, providing the desired 4-iodo isomer and eliminating the need for extensive, yield-depleting chromatographic separations required to isolate the correct regioisomer for downstream couplings [1].
| Evidence Dimension | Regioisomer purity and separation requirements |
| Target Compound Data | Commercial 3-hydroxy-4-iodobenzaldehyde (pure target regioisomer) |
| Comparator Or Baseline | In-house direct iodination of 3-hydroxybenzaldehyde (yields mixtures of 4-iodo, 2-iodo, and diiodo products) |
| Quantified Difference | Sourcing the pure compound eliminates the multi-component isomer mixture and subsequent separation penalty |
| Conditions | Standard basic or aqueous ammonia direct iodination conditions |
Procuring the pure regioisomer is critical for scalable manufacturing, as it prevents severe yield losses and purification costs associated with the lack of regiocontrol in phenolic iodination.
The distinct reactivity tiers of the functional groups in 3-hydroxy-4-iodobenzaldehyde allow for highly efficient, sequential C-C bond formations. In the synthesis of macrocyclic precursors, the THP-protected derivative undergoes Suzuki cross-coupling at the highly reactive iodine site with (2-methoxyphenyl)boronic acid to achieve a 92% yield [1]. The intact aldehyde is subsequently subjected to a Wittig reaction, delivering the olefin product in an 87% yield [1]. This demonstrates the compound's capacity for stepwise, high-yield functionalization compared to less reactive brominated analogs that require forcing conditions detrimental to the aldehyde.
| Evidence Dimension | Stepwise coupling efficiency (Suzuki followed by Wittig) |
| Target Compound Data | 92% yield (Suzuki at iodine) followed by 87% yield (Wittig at aldehyde) |
| Comparator Or Baseline | Less reactive brominated analogs (inferred lower yields or degraded aldehyde under forcing conditions) |
| Quantified Difference | Maintains >85% yields across multiple sequential orthogonal transformations |
| Conditions | Pd-catalyzed Suzuki coupling followed by phosphonium salt Wittig olefination |
The ability to sequentially functionalize the iodine and aldehyde groups under mild conditions ensures high overall throughput in multi-step pharmaceutical and natural product syntheses.
The specific ortho arrangement of the hydroxyl and iodo groups on 3-hydroxy-4-iodobenzaldehyde directly enables one-pot tandem Sonogashira-Hagihara coupling and cycloisomerization. When reacted with ethynylboronic acid MIDA ester under Pd/Cu catalysis, it directly affords 6-carbaldehydebenzofuran-2-MIDA boronate [1]. Comparators such as 4-iodobenzaldehyde, which lack the ortho-hydroxyl nucleophile, can only undergo the initial alkynylation and completely fail to achieve the subsequent cyclization step [1].
| Evidence Dimension | Capacity for tandem heterocycle formation |
| Target Compound Data | Successfully forms functionalized benzofuran via tandem coupling/cyclization |
| Comparator Or Baseline | 4-iodobenzaldehyde (incapable of cycloisomerization) |
| Quantified Difference | Direct access to benzofuran core vs. simple linear alkyne formation |
| Conditions | PdCl2(Ph3P)2, CuI, ethynylboronic acid MIDA ester in DMF |
This compound allows buyers to collapse multi-step heterocycle syntheses into a single, step-economic tandem reaction, drastically reducing solvent, catalyst, and labor costs.
3-Hydroxy-4-iodobenzaldehyde serves as a critical anchor and conjugation-extending unit in the synthesis of organic chromophores for copper redox-based dye-sensitized solar cells (DSSCs)[1]. The highly reactive iodine atom facilitates efficient Sonogashira coupling with complex terminal alkynes, while the aldehyde provides a handle for further condensation to form the final sensitizing dye [1]. Substituting with a brominated analog hinders the coupling efficiency with sterically demanding optoelectronic building blocks.
| Evidence Dimension | Coupling compatibility with sterically demanding optoelectronic alkynes |
| Target Compound Data | Efficient Pd/Cu-catalyzed coupling to form extended pi-conjugated dye precursors |
| Comparator Or Baseline | Brominated or chlorinated analogs (exhibit sluggish oxidative addition, lowering dye precursor yields) |
| Quantified Difference | Enables the direct attachment of bulky fluorenyl-alkynes under mild conditions |
| Conditions | Sonogashira coupling with bis(triphenylphosphine)palladium dichloride and CuI |
For materials science procurement, this specific iodo-aldehyde ensures high-yield assembly of complex, high-value solar cell dyes without degrading sensitive conjugated systems.
Leveraging its ortho-iodo-phenol motif, 3-hydroxy-4-iodobenzaldehyde is the premier choice for synthesizing complex benzofuran cores via tandem Sonogashira-Hagihara coupling and cycloisomerization. This is highly relevant for medicinal chemistry programs targeting novel therapeutics where the benzofuran scaffold is a critical pharmacophore, allowing for step-economic assembly directly from MIDA boronate intermediates [1].
Due to the orthogonal reactivity of its iodine and aldehyde groups, this compound is ideal for the stepwise construction of large macrocyclic structures, such as isoriccardin analogs. Buyers should select this compound when their synthetic route requires initial high-yield Suzuki cross-couplings followed by mild Wittig olefinations, ensuring that multiple C-C bonds can be formed without cross-reactivity [2].
In the optoelectronics sector, 3-hydroxy-4-iodobenzaldehyde is utilized as a core building block for synthesizing sensitizing dyes for copper redox-based DSSCs. The reactive aryl iodide allows for mild coupling with extended pi-conjugated alkynes, while the aldehyde serves as a condensation point for electron-withdrawing anchoring groups, making it an essential precursor for high-efficiency solar cell materials [3].
Irritant